molecular formula C16H20N2OS B7594892 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide

2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide

Cat. No. B7594892
M. Wt: 288.4 g/mol
InChI Key: IUVRUGJPGOPJLO-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPA is a synthetic compound that has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide involves its interaction with various receptors and enzymes in the body. This compound has been found to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects, including antitumor activity, modulation of glutamate receptors, inhibition of histone deacetylases, activation of immune cells, and enhancement of the immune response. These effects make this compound a promising candidate for the development of novel therapeutics in various fields of medicine.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide in lab experiments include its synthetic availability, diverse biochemical and physiological effects, and potential therapeutic applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to elucidate its mechanism of action and optimize its therapeutic potential.

Future Directions

For research on 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide include the development of novel therapeutics based on its biochemical and physiological effects, the optimization of its therapeutic potential, and the elucidation of its mechanism of action. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects. The potential therapeutic applications of this compound make it a promising candidate for further research in various fields of medicine. However, further research is needed to elucidate its mechanism of action, optimize its therapeutic potential, and ensure its safety for use in humans.

Synthesis Methods

2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide has been synthesized through various methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and reductive amination. The most commonly used method for synthesizing this compound is the palladium-catalyzed coupling reaction, which involves the coupling of 2-bromo-N-(1-(5-methylthiophen-2-yl)propan-2-yl)acetamide with 3-aminophenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation. In immunology, this compound has been found to activate immune cells and enhance the immune response.

properties

IUPAC Name

2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11(8-15-7-6-12(2)20-15)18-16(19)10-13-4-3-5-14(17)9-13/h3-7,9,11H,8,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVRUGJPGOPJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(C)NC(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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